3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-TRIMETHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a pyrazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-TRIMETHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and various condensation agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,6-TRIMETHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides, while reduction of the pyrazole ring can lead to various reduced derivatives.
Scientific Research Applications
3,4,6-TRIMETHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor and a modulator of various biological pathways.
Mechanism of Action
The mechanism of action of 3,4,6-TRIMETHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate interaction. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene moiety.
Uniqueness
3,4,6-TRIMETHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran core, a pyrazole ring, and a thiophene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C20H19N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-12-9-13(2)18-14(3)19(25-16(18)10-12)20(24)22-17-6-7-21-23(17)11-15-5-4-8-26-15/h4-10H,11H2,1-3H3,(H,22,24) |
InChI Key |
GEBHDLPDEKEGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=CC=NN3CC4=CC=CS4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.